molecular formula C12H27BrOSi B146668 (6-Bromohexyloxy)-tert-butyldimethylsilane CAS No. 129368-70-3

(6-Bromohexyloxy)-tert-butyldimethylsilane

Cat. No.: B146668
CAS No.: 129368-70-3
M. Wt: 295.33 g/mol
InChI Key: PBKXRKYUUXKNSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromohexyloxy)-tert-butyldimethylsilane typically involves the reaction of 6-bromo-1-hexanol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

6-Bromo-1-hexanol+tert-butyldimethylsilyl chlorideThis compound+HCl\text{6-Bromo-1-hexanol} + \text{tert-butyldimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 6-Bromo-1-hexanol+tert-butyldimethylsilyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (6-Bromohexyloxy)-tert-butyldimethylsilane undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming hexylsilane derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in these reactions.

Major Products Formed:

    Nucleophilic substitution: Products include azidohexylsilane, thiolhexylsilane, and alkoxyhexylsilane derivatives.

    Oxidation: Products include silanols and siloxanes.

    Reduction: Products include hexylsilane derivatives.

Scientific Research Applications

(6-Bromohexyloxy)-tert-butyldimethylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (6-Bromohexyloxy)-tert-butyldimethylsilane involves its ability to act as a nucleophile or electrophile in chemical reactions. The bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing the compound to form new carbon-silicon bonds. The tert-butyldimethylsilyl group provides steric protection and enhances the stability of the compound during reactions .

Comparison with Similar Compounds

  • (3-Bromopropoxy)-tert-butyldimethylsilane
  • (6-Bromohexyloxy)tetrahydro-2H-pyran
  • Hexamethyldisilazane

Uniqueness: (6-Bromohexyloxy)-tert-butyldimethylsilane is unique due to its specific combination of a bromine atom and a tert-butyldimethylsilyl group, which provides both reactivity and stability. This makes it particularly useful in synthetic chemistry for the preparation of complex molecules .

Properties

IUPAC Name

6-bromohexoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27BrOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKXRKYUUXKNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401339
Record name (6-Bromohexyloxy)-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129368-70-3
Record name (6-Bromohexyloxy)-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add a solution of tert-butyldimethylsilyl chloride (5.0 g, 33.1 mmol) in dimethylforamide (DMF) (70 mL) dropwise over 15 minutes to a solution of 6-bromohexanol (5.0 g, 27.6 mmol) and imidazole (4.7 g, 69 mmol) in DMF (80 mL) at 0° C. under nitrogen protection and stir the mixture for another 3.5 hours. Dilute the mixture with water (400 mL) and extract with diethyl ether (3×150 mL). Dry the combined organic extracts over sodium sulfate and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with ethyl acetate/hexanes (1:19), to provide (6-bromohexyloxy)-tert-butyldimethylsilane (8.05 g, 98%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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